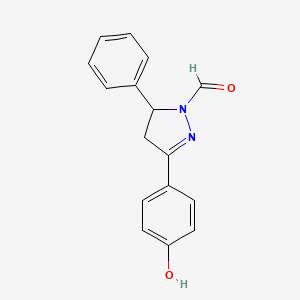
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine, also known as BAMDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent and selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to selectively block dopamine D3 receptors, which are implicated in the regulation of reward and motivation pathways in the brain. This makes this compound a promising candidate for the treatment of addiction and other psychiatric disorders.
Mecanismo De Acción
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways in the brain. These pathways are involved in the regulation of reward and motivation, and dopamine D3 receptors play a key role in modulating the activity of these pathways. By blocking these receptors, this compound can modulate the activity of these pathways and potentially reduce addictive behaviors and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for dopamine D3 receptors, with a Ki value of 0.2 nM. It is highly selective for this receptor subtype, with minimal binding to other dopamine receptor subtypes. In animal studies, this compound has been shown to reduce cocaine self-administration and reinstatement of drug-seeking behavior, indicating its potential as a treatment for drug addiction. It has also been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, its potency and selectivity also make it difficult to work with, as small changes in concentration can have significant effects on its activity. Additionally, its high affinity for dopamine D3 receptors may limit its usefulness in studying other dopamine receptor subtypes.
Direcciones Futuras
There are several potential future directions for research on 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of interest is its potential as a treatment for drug addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration regimen for these applications. Additionally, the mechanism of action of this compound and its effects on other neurotransmitter systems should be further investigated to better understand its potential therapeutic applications. Finally, the development of more selective and potent dopamine D3 receptor antagonists could lead to improved therapeutic options for neurological disorders.
Métodos De Síntesis
The synthesis of 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield this compound. The purity and yield of the compound can be improved by recrystallization from ethanol.
Propiedades
IUPAC Name |
4-benzyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-17-14-22(24-3)18(2)13-21(17)16-23-11-9-20(10-12-23)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJVUCROBXZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6052899.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)

![2-(2,5-dimethoxyphenyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6052922.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)
![N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6052975.png)

